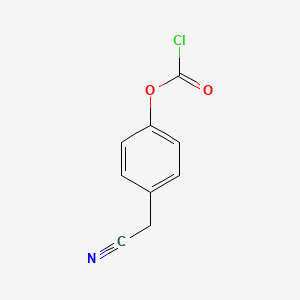
4-(Cyanomethyl)phenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)phenyl chloroformate is an organic compound with the molecular formula C_9H_6ClNO_2 It is a derivative of phenyl chloroformate, featuring a cyanomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyanomethyl)phenyl chloroformate typically involves the reaction of 4-(cyanomethyl)phenol with phosgene (COCl_2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyanomethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates, typically in the presence of a base to neutralize the HCl byproduct.
Alcohols: React with the chloroformate to form esters, often under mild conditions.
Carboxylic Acids: Form mixed anhydrides in the presence of a base.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Result from the reaction with alcohols.
Mixed Anhydrides: Produced from the reaction with carboxylic acids.
Scientific Research Applications
4-(Cyanomethyl)phenyl chloroformate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protective groups and intermediates for further chemical transformations.
Biology: Employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)phenyl chloroformate involves its reactivity as an electrophile. The chloroformate group readily reacts with nucleophiles such as amines, alcohols, and carboxylic acids, facilitating the formation of various derivatives. The cyanomethyl group can also participate in further chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Phenyl Chloroformate: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.
4-Nitrophenyl Chloroformate: Contains a nitro group instead of a cyanomethyl group, leading to different reactivity and applications.
Benzyl Chloroformate: Features a benzyl group, commonly used in peptide synthesis for introducing protective groups.
Uniqueness: 4-(Cyanomethyl)phenyl chloroformate stands out due to the presence of the cyanomethyl group, which enhances its reactivity and allows for the formation of a broader range of derivatives. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
[4-(cyanomethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C9H6ClNO2/c10-9(12)13-8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 |
InChI Key |
VCRKYRDPPANJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13256890.png)
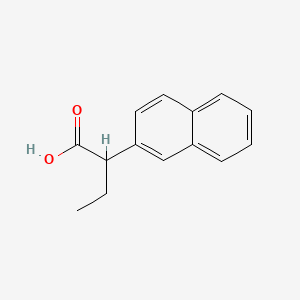


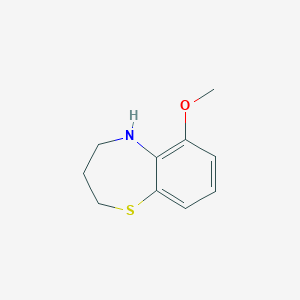
![2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13256930.png)
![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)

![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
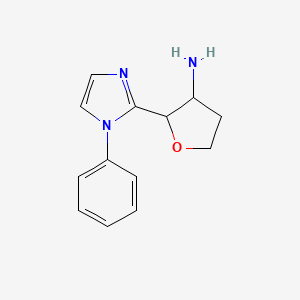
![N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13256950.png)
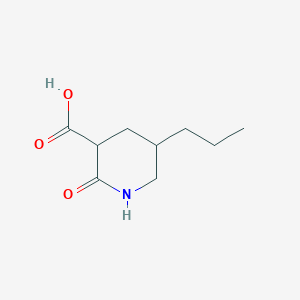
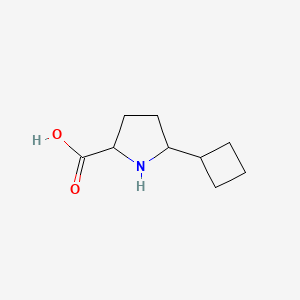
![2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B13256966.png)
